molecular formula C16H15Cl2N3O3S B2665215 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one CAS No. 1280880-80-9

1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one

Cat. No.: B2665215
CAS No.: 1280880-80-9
M. Wt: 400.27
InChI Key: PSPZLJISBXTYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one, also known as GSK-3 inhibitor VIII, is a chemical compound with potential applications in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one involves the inhibition of this compound, a serine/threonine kinase that regulates various cellular processes. This compound is involved in the phosphorylation of numerous substrates, including tau protein, beta-catenin, and glycogen synthase. By inhibiting this compound, this compound can modulate the activity of these substrates, leading to various cellular effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, particularly in the brain. It can modulate synaptic plasticity, neurogenesis, and apoptosis, which are crucial processes for brain function and development. Moreover, it can also affect glycogen metabolism and gene expression, leading to various metabolic and transcriptional effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one is its potency and selectivity as a this compound inhibitor. It has a high affinity for this compound, with an IC50 value of around 0.6 nM. Moreover, it has a low affinity for other kinases, such as protein kinase A and protein kinase C, which reduces the risk of off-target effects. However, one of the limitations of this compound is its solubility in aqueous solutions. It is highly lipophilic, which makes it difficult to dissolve in water or other polar solvents. Therefore, it requires the use of organic solvents or other solubilizing agents, which may affect the biological activity or toxicity of the compound.

Future Directions

1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one has various potential applications in scientific research, particularly in the field of neuroscience. Some of the future directions for research on this compound include:
1. Investigation of its effects on other cellular processes, such as autophagy, inflammation, and oxidative stress.
2. Development of new derivatives or analogs with improved solubility, bioavailability, or selectivity for this compound or other kinases.
3. Evaluation of its therapeutic potential in animal models of neurological or psychiatric disorders, such as Alzheimer's disease, bipolar disorder, or schizophrenia.
4. Investigation of its effects on other cell types or tissues, such as immune cells, cancer cells, or stem cells.
5. Study of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in vivo.
Conclusion:
In conclusion, this compound is a potent inhibitor of this compound with various potential applications in scientific research. It has a high affinity and selectivity for this compound, which makes it a valuable tool for investigating the role of this kinase in various cellular processes. However, its solubility and toxicity issues should be taken into consideration when designing experiments or developing new derivatives or analogs. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound in various biological systems.

Synthesis Methods

The synthesis of 1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one involves several steps, including the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 1,4-diazepan-5-one in the presence of a base. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is around 60-70%, and the purity of the final product is typically above 95%.

Scientific Research Applications

1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one has various applications in scientific research, particularly in the field of neuroscience. It is a potent inhibitor of this compound, which has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. By inhibiting this compound, this compound can modulate various cellular processes, such as synaptic plasticity, neurogenesis, and apoptosis.

Properties

IUPAC Name

1-(2,6-dichloropyridin-3-yl)sulfonyl-7-phenyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c17-14-7-6-13(16(18)20-14)25(23,24)21-9-8-19-15(22)10-12(21)11-4-2-1-3-5-11/h1-7,12H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZLJISBXTYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC(=O)N1)C2=CC=CC=C2)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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